HIF-1 Inhibitory Activity of Downstream 1-Ethylpyrazole-3-Carboxamides: Class-Level Validation of Scaffold
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate serves as the direct synthetic precursor to 1-ethylpyrazole-3-carboxamide derivatives that have demonstrated validated HIF-1 inhibitory activity. In a luciferase reporter gene assay under hypoxic conditions, the parent 1-ethylpyrazole-3-carboxamide scaffold (compound CLB-016) exhibited an IC50 of 19.1 μM, while an optimized derivative (compound 11Ae) achieved an IC50 of 8.1 μM [1]. Both compounds significantly suppressed HIF-1-mediated CAIX gene expression and inhibited migration of human sarcoma HT1080 cells [1]. This class-level activity is dependent on the 1-ethylpyrazole-3-carboxylate core structure, which distinguishes it from 1-aryl or 1-H pyrazole analogs that have not been reported to exhibit comparable HIF-1 inhibition.
| Evidence Dimension | HIF-1-driven luciferase reporter inhibition (downstream carboxamide derivatives) |
|---|---|
| Target Compound Data | Precursor to 1-ethylpyrazole-3-carboxamide scaffold |
| Comparator Or Baseline | CLB-016 (parent carboxamide) IC50 = 19.1 μM; 11Ae (optimized) IC50 = 8.1 μM |
| Quantified Difference | 2.4-fold improvement from parent to optimized derivative |
| Conditions | Hypoxia-responsive luciferase reporter gene assay; human sarcoma HT1080 cells |
Why This Matters
This scaffold validation provides a data-driven rationale for selecting the 1-ethylpyrazole-3-carboxylate core over alternative pyrazole substitution patterns when pursuing HIF-1-targeted drug discovery programs.
- [1] Yasuda Y, et al. Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. Bioorg Med Chem. 2015;23(8):1776-1787. PMID: 25773014. View Source
